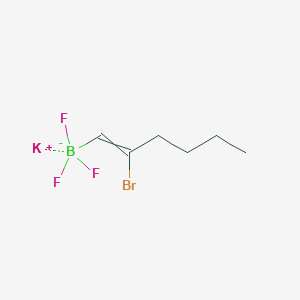
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide can be synthesized through various methods. One common approach involves the reaction of 2-bromohex-1-ene with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Potassium (2-bromohex-1-en-1-yl)trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium (2-bromohex-1-en-1-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its boron-containing structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to potassium (2-bromohex-1-en-1-yl)trifluoroboranuide include:
- Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate
- Potassium (3-ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yltrifluoroboranuide
- Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. Its trifluoroborate group provides enhanced stability under various conditions, while the presence of the bromohexenyl group allows for diverse chemical transformations. This combination makes it a versatile and valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C6H10BBrF3K |
|---|---|
Molecular Weight |
268.95 g/mol |
IUPAC Name |
potassium;2-bromohex-1-enyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1 |
InChI Key |
CNABMQRRYZKHSY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C(CCCC)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















